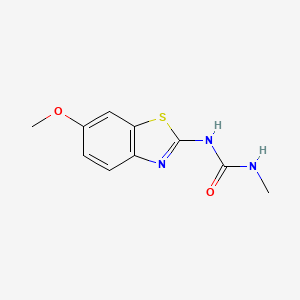

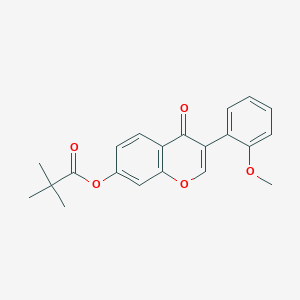

![molecular formula C14H11N3O2 B2496145 2-(2-硝基苄基)-1H-苯并[d]咪唑 CAS No. 71443-44-2](/img/structure/B2496145.png)

2-(2-硝基苄基)-1H-苯并[d]咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For 2-(2-nitrobenzyl)-1H-benzo[d]imidazole, the synthesis may include steps such as N-alkylation and nitration, among others. For example, a similar compound, 1-(4-nitrobenzyl)-3-allyl-1H-benzo[d]imidazol-2(3H)-one, was synthesized and its crystal structure determined, indicating the importance of ππ interactions and van der Waals forces in stabilizing the crystal structure of such compounds (Belaziz et al., 2013).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including 2-(2-nitrobenzyl)-1H-benzo[d]imidazole, is characterized by the presence of the benzimidazole core and substituents that influence its physical and chemical properties. The crystal structure analysis of related compounds reveals the influence of intermolecular interactions, such as ππ stacking and hydrogen bonding, on the stability and packing of these molecules in the solid state.

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents and reaction conditions. The nitro group in 2-(2-nitrobenzyl)-1H-benzo[d]imidazole can undergo reduction reactions, while the benzimidazole moiety can participate in coordination chemistry, forming complexes with metals (Albinati, Arz, & Pregosin, 1988).

科学研究应用

晶体结构和化学性质

合成和晶体结构分析1-(4-硝基苄基)-3-烯基-1H-苯并[d]咪唑-2(3H)-酮,与2-(2-硝基苄基)-1H-苯并[d]咪唑结构相关的化合物已合成,并确定了其晶体结构。它在单斜晶系空间群中结晶,具有特定的晶胞参数。固态几何构型的稳定性归因于分子间的ππ相互作用以及范德华相互作用,这对晶体堆积的稳定性至关重要。计算计算进一步阐明了晶体中的主要分子间相互作用 (Belaziz et al., 2013)。

生物相互作用和潜在应用

与DNA的相互作用和抗菌效力与2-(2-硝基苄基)-1H-苯并[d]咪唑密切相关的苯并咪唑衍生物已显示出显著的生物活性。具体而言,一系列基于苯并咪唑的席夫碱金属(II)配合物已合成并表征。这些配合物表现出正方形平面几何构型,并已发现通过插入与DNA相互作用,通过各种光谱技术展示。此外,这些配合物是有效的金属核酸酶,并表现出相当的抗菌和抗真菌活性,其中Cu(II)配合物对病原体的效果最高 (Kumaravel & Raman, 2017)。

细胞毒性和抗菌研究苯并咪唑衍生物与银(I)醋酸盐配合物表现出中到高的抗菌活性。这些化合物针对革兰氏阳性和阴性细菌的抗

属性

IUPAC Name |

2-[(2-nitrophenyl)methyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-17(19)13-8-4-1-5-10(13)9-14-15-11-6-2-3-7-12(11)16-14/h1-8H,9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHUXKDDEMNQKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-nitrobenzyl)-1H-benzo[d]imidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

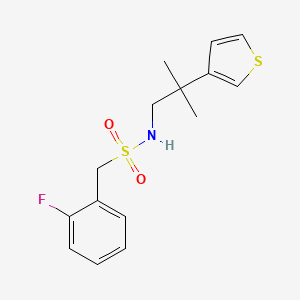

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2496064.png)

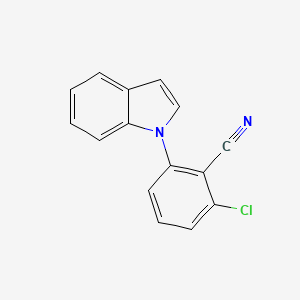

![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2496068.png)

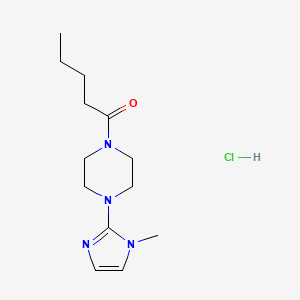

![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2496072.png)

![Thiadiazol-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2496074.png)

![5'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2496078.png)

![Methyl (4-(2-((imidazo[1,2-a]pyridin-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2496082.png)

![N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2496085.png)